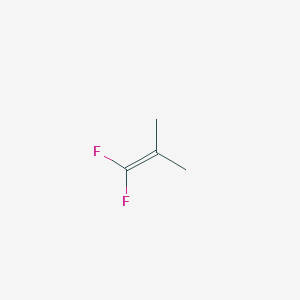
1,1-Difluoro-2-methylprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-2-methylprop-1-ene is an organic compound with the molecular formula C4H6F2 It is a fluorinated alkene, characterized by the presence of two fluorine atoms attached to the first carbon of the propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Difluoro-2-methylprop-1-ene can be synthesized through several methods. One common approach involves the reaction of tetrafluoroethylene with methylmagnesium bromide . The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies, but they generally follow similar principles to the laboratory synthesis, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluoro-2-methylprop-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert it into fluorinated alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Fluorinated alcohols or ketones.
Reduction: Fluorinated alkanes.
Substitution: Various substituted alkenes depending on the nucleophile used.
Scientific Research Applications
1,1-Difluoro-2-methylprop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for potential use in pharmaceuticals and agrochemicals.
Medicine: Research is ongoing into its potential as a precursor for drug development.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 1,1-difluoro-2-methylprop-1-ene exerts its effects depends on the specific reaction or application. In general, the presence of fluorine atoms significantly alters the electronic properties of the molecule, making it more reactive in certain chemical environments. The molecular targets and pathways involved vary widely depending on the specific use case, such as in catalysis or as a reactant in organic synthesis.
Comparison with Similar Compounds
- 1,1,2-Trifluoro-2-methylprop-1-ene
- 1,1-Difluoro-2-methyl-1-propene
- 1,1,2,2-Tetrafluoro-2-methylprop-1-ene
Comparison: 1,1-Difluoro-2-methylprop-1-ene is unique due to its specific fluorination pattern, which imparts distinct reactivity and stability compared to its analogs. For instance, 1,1,2-trifluoro-2-methylprop-1-ene has an additional fluorine atom, which can lead to different reactivity and applications. Similarly, 1,1,2,2-tetrafluoro-2-methylprop-1-ene, with two additional fluorine atoms, exhibits even more distinct chemical behavior.
Properties
CAS No. |
381-66-8 |
|---|---|
Molecular Formula |
C4H6F2 |
Molecular Weight |
92.09 g/mol |
IUPAC Name |
1,1-difluoro-2-methylprop-1-ene |
InChI |
InChI=1S/C4H6F2/c1-3(2)4(5)6/h1-2H3 |
InChI Key |
HCPDKGKTCAHBCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


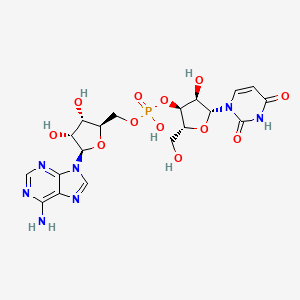
![7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one](/img/structure/B14745251.png)
![N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide](/img/structure/B14745269.png)
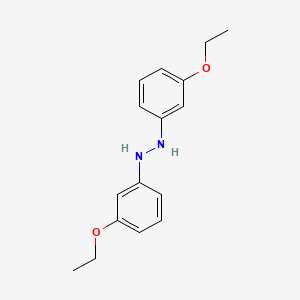
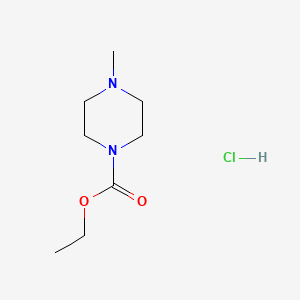


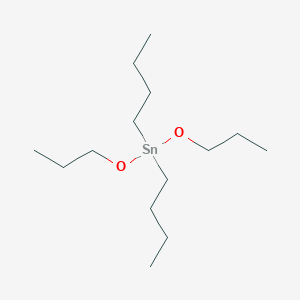
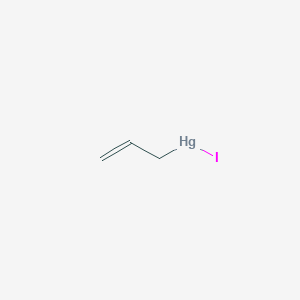




![2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one](/img/structure/B14745312.png)
